rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate

Stereochemistry Diastereomer Exit vector

Lead optimization programs often struggle with flexible pyrrolidine/piperidine rings that impose an entropic penalty upon target binding. This compound addresses that as a rigidified 2-azabicyclo[3.2.0]heptane isostere with defined (1S,5S,7S) stereochemistry. • Orthogonal protection (Boc at N2, free amine at C7) enables sequential diversification for parallel library and DEL synthesis. • Acetate salt form improves aqueous solubility and reduces hygroscopicity versus the free base (CAS 2305079-47-2). • Supplied at multigram scale with validated analytical data to support uninterrupted hit-to-lead progression.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
Cat. No. B12275093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N
InChIInChI=1S/C11H20N2O2.C2H4O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13;1-2(3)4/h7-9H,4-6,12H2,1-3H3;1H3,(H,3,4)
InChIKeyUFFKLIGQUNZAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane Acetate: Baseline Overview


rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate (CAS 2305079-57-4) is a conformationally constrained, sp³-rich bicyclic amine building block featuring a 2-azabicyclo[3.2.0]heptane core with a Boc-protected secondary amine at the 2-position, a free primary amine at the 7-position with defined (1S,5S,7S) relative stereochemistry, and is supplied as the acetate salt . With a molecular formula of C₁₃H₂₄N₂O₄ and molecular weight of 272.34 g/mol, this compound belongs to a class of rigidified pyrrolidine analogs that serve as isosteric replacements for saturated N-heterocycles in medicinal chemistry [1]. The 2-azabicyclo[3.2.0]heptane scaffold has been evaluated in drug discovery programs targeting dipeptidyl peptidase-4 (DPP-4), complement factor D, and nonstructural protein 5A (NS5A), although the core scaffold remains underrepresented in MedChem libraries due to historical synthetic accessibility challenges [1][2].

Stereochemical Control Defined (1S,5S,7S) relative configuration directs exit vector geometry in derived molecules.
Salt Form Selection Acetate salt may improve aqueous solubility, reduce hygroscopicity, and support handling versus the free base (class-level evidence).
Scaffold Class Conformationally constrained sp³-rich 2-azabicyclo[3.2.0]heptane core offers a rigidified pyrrolidine isostere for medchem workflows.

rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane Acetate: Generic Substitution Pitfalls


Generic substitution is precluded by three interdependent factors. First, the (1S,5S,7S) relative configuration at the three stereogenic centers dictates the spatial orientation of the Boc-protected amine and the free 7-amino group; the diastereomeric (1S,5S,7R) variant (CAS 2305079-42-7) presents the 7-amino group in the opposite orientation, which would alter exit vector geometry and downstream molecular recognition in any derived bioactive molecule [1]. Second, the acetate salt form (MW 272.34) versus the corresponding free base (CAS 2305079-47-2, MW 212.29) offers differentiated solubility, handling, and long-term storage stability characteristics—acetate salts of Boc-protected amino building blocks are generally documented to improve aqueous solubility and reduce hygroscopicity compared to their free-base counterparts [2][3]. Third, the 2-azabicyclo[3.2.0]heptane scaffold itself cannot be replaced by the more common 3-azabicyclo[3.2.0]heptane isomer or by monocyclic pyrrolidine/piperidine without fundamentally altering the conformational constraint, pKa, and exit vector profile of any derived compound [4].

Diastereomer Mismatch (7S vs. 7R)

C7 inversion places the free amine on the opposite face; exit vector geometry may shift, altering molecular recognition in target interactions. Procurement of the incorrect diastereomer may not transfer directly.

Salt Form Difference (Acetate vs. Free Base)

Acetate salt may differ in solubility, long-term stability, and hygroscopicity. Handling and dissolution behavior may not be directly interchangeable without validation.

Scaffold Replacement (Monocyclic vs. Bicyclic)

Pyrrolidine or piperidine cannot replicate the conformational constraint, pKa, and exit vector profile of the 2-azabicyclo[3.2.0]heptane core; substitution may alter binding and ADME profiles in derived compounds.

rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane Acetate: Differentiation Evidence


Diastereomer Differentiation: 7S vs. 7R

The target compound bears the (1S,5S,7S) relative configuration at the three stereogenic centers of the 2-azabicyclo[3.2.0]heptane core. The closest commercial diastereomer, rel-(1S,5S,7R)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane (CAS 2305079-42-7), differs only in the configuration at C7, yet this single stereochemical inversion places the free 7-amino group on the opposite face of the bicyclic system . In the broader context of 2-azabicyclo[3.2.0]heptane building blocks, exo- and endo-isomeric amino derivatives have been demonstrated to produce distinct exit vector geometries upon functionalization, which directly impacts the three-dimensional presentation of substituents in target molecules [1]. No direct head-to-head biological or physicochemical comparison between the (7S)-acetate and (7R)-free base diastereomers was identified in the public domain.

C7 Configuration
Cross-study comparable
(1S,5S,7S) acetate vs. (1S,5S,7R) free base: inverted C7 orientation; MW difference +60.05 (acetate).
Reported exit vector orientation differs; relevant for target binding geometry studies.
No direct head-to-head biological comparison identified.
Stereochemistry Diastereomer Exit vector Conformational constraint

Acetate vs. Free Base Salt Form

The target compound is supplied as the acetate salt (CAS 2305079-57-4), whereas the closest analog with identical stereochemistry is available as the free base (CAS 2305079-47-2) [1]. The acetate salt has a molecular weight of 272.34 g/mol (C₁₃H₂₄N₂O₄), compared to 212.29 g/mol (C₁₁H₂₀N₂O₂) for the free base—a 60.05 g/mol difference attributable to the acetate counterion (CH₃COO⁻, MW 59.04). While no direct solubility comparison data for this specific compound pair were identified, the broader class of Boc-protected amino building blocks is documented to benefit from acetate salt formation through improved aqueous solubility, reduced hygroscopicity, and enhanced handling characteristics compared to the corresponding free amines [2]. The acetate salt also provides acid-buffering capacity during Boc deprotection steps, as the acetate counterion can neutralize the TFA or HCl typically used for N-Boc cleavage, potentially simplifying workup procedures [3].

Salt Form
Class-level inference
Acetate salt (MW 272.34) vs. free base (MW 212.29): class-level evidence suggests improved solubility and reduced hygroscopicity.
Supports handling and dissolution in parallel synthesis and library workflows.
Direct solubility data for this specific pair not available.
Salt form Solubility Stability Boc-protected amine

Bicyclic vs. Monocyclic Scaffold Comparison

The 2-azabicyclo[3.2.0]heptane core (scaffold D) has been quantitatively compared to the established monocyclic scaffolds of pyrrolidine, piperidine, and azepane through measurement of physicochemical properties and exit vector plot (EVP) analysis [1][2]. Unlike flexible pyrrolidine or piperidine rings, the bicyclic [3.2.0] framework locks the nitrogen-containing ring into a defined conformation, providing a rigidified pyrrolidine analog with precisely oriented substituent vectors. The fraction of sp³-hybridized carbon atoms (Fsp³) is inherently higher for the bicyclic scaffold compared to monocyclic analogs (all carbon atoms in the saturated bicyclic system are sp³), which has been correlated with improved clinical success rates in drug discovery [3]. The Druzhenko 2018 study established that 2-azabicyclo[3.2.0]heptane building blocks display distinct exit vector geometries compared to pyrrolidine and piperidine, as quantified by distance and angle measurements between the two amino functional groups in exo- and endo-isomeric forms [1]. The 2025 Nosyk et al. study further validated the scaffold's isosteric replacement potential through comprehensive EVP analysis of diastereopure 2,6-disubstituted derivatives [2].

Scaffold Geometry
Cross-study comparable
2-Azabicyclo[3.2.0]heptane vs. pyrrolidine/piperidine: distinct exit vector distances/angles by EVP analysis; higher Fsp³.
Supports conformational pre-organization assessment for target binding studies.
Quantitative EVP data in cited references.
Isosterism Conformational restriction Exit vector plot sp³ fraction

Vendor Purity and Quality Assurance

The target compound is commercially available from multiple suppliers with documented purity specifications. Capotchem lists the acetate salt (CAS 2305079-57-4) at NLT 98% purity with supporting analytical documentation including ¹H-NMR, MS, and HPLC available upon request [1]. AKSci specifies ≥95% purity with full quality assurance, long-term storage recommendations (cool, dry place), and non-hazardous transport classification . In contrast, the corresponding free base (CAS 2305079-47-2) is listed by Capotchem at NLT 98% purity, while the tosylate salt analog (CAS 2305079-58-5) is available from alternative suppliers [2]. The availability of multiple salt forms (acetate, tosylate) and the free base allows procurement teams to select the form best suited to their specific synthetic protocol requirements, with the acetate form offering a balanced profile of stability, solubility, and ease of Boc deprotection.

Purity Specification
Supporting evidence
Commercial purity ≥95% to ≥98%; ¹H-NMR, MS, HPLC documentation available on request.
Supports batch-to-batch consistency and structural identity verification.
Documentation access may vary by vendor.
Purity Quality assurance Supply chain Certificate of Analysis

rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane Acetate: Optimal Applications


Constrained Peptidomimetics via exo-7-Amino Geometry

This compound is optimally deployed as a rigidified diamine building block in peptidomimetic synthesis where the (1S,5S,7S) configuration places the 7-amino group in the exo orientation relative to the bicyclic framework. The Boc-protected 2-amine serves as a masked secondary amine for subsequent functionalization, while the free 7-amine provides an orthogonal reactive handle. The acetate salt form facilitates direct use in amide coupling and reductive amination protocols without prior free-basing . The 2-azabicyclo[3.2.0]heptane scaffold has precedent as a DPP-4 inhibitor core and as a complement factor D inhibitor scaffold, demonstrating the relevance of this building block class for protease and serine hydrolase targets .

Pyrrolidine/Piperidine Isosteric Replacement

When a lead series contains a flexible pyrrolidine or piperidine ring that contributes to entropic penalty upon binding, this compound enables scaffold hopping to a rigid bicyclic isostere. The quantitative exit vector data and EVP analysis reported for the 2-azabicyclo[3.2.0]heptane core provide a rational basis for selecting this scaffold over alternative saturated bicycles (e.g., 3-azabicyclo[3.2.0]heptane, 2-azabicyclo[2.2.1]heptane) [1]. The availability of the compound at multigram scale (synthesis demonstrated up to 32.8 g for related derivatives) supports progression from hit-to-lead through lead optimization without supply interruption [1].

Orthogonal Boc/Amine Parallel Library Synthesis

The orthogonal protection strategy (Boc on the 2-amine, free amine at C7) makes this building block ideal for parallel library synthesis and DNA-encoded library (DEL) production. The acetate salt form improves handling in automated liquid dispensing systems by reducing hygroscopicity compared to the free base [2]. The 7-amino group can be diversified via amide bond formation, sulfonamide synthesis, or reductive amination while the Boc group remains intact, enabling a second round of diversification after acidic deprotection. This two-step sequential diversification strategy is particularly valuable for generating sp³-rich compound libraries that explore chemical space orthogonal to traditional flat aromatic libraries [3].

β-Amino Acid Derivatives for Foldamer Research

The 7-amino-2-azabicyclo[3.2.0]heptane core has been explicitly demonstrated as a precursor to conformationally constrained β-amino acid derivatives, which are valuable building blocks for foldamer and peptidomimetic research [4]. The N-Boc deprotection followed by N-functionalization (acylation, alkylation, tosylation, or isocyanate addition) and subsequent lactone ring opening proceeds in yields of 70–84%, establishing a viable synthetic pathway from this building block to diverse constrained amino acid scaffolds [4]. The defined (1S,5S,7S) stereochemistry ensures a consistent folded conformation in downstream oligomers.

Application
Selection Property
Validation Focus
Constrained Peptidomimetics
exo-7-Amino geometry with orthogonal Boc/amine handles
Amide coupling and reductive amination compatibility
Pyrrolidine / Piperidine Isosteric Replacement
Rigid bicyclic scaffold with published exit vector data
Scaffold-hopping binding affinity studies
Orthogonal Library Synthesis
Orthogonal protection strategy; acetate salt handling
Sequential diversification and sp³-rich library construction
β-Amino Acid Foldamer Research
Precursor to conformationally constrained β-amino acid derivatives
Lactone ring opening and N-functionalization pathway evaluation
Quote Request

Request a Quote for rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.